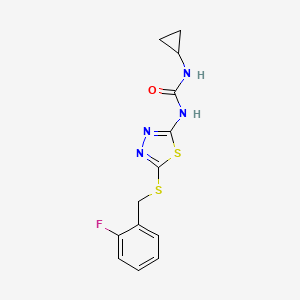

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using a variety of methods and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Methods

A common approach for synthesizing thiadiazol-urea derivatives involves reacting heterocyclic amino compounds with specific carbamates under microwave irradiation or conventional heating, providing satisfactory yields. This method highlights the efficiency of synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, emphasizing the compound's relevance in creating diverse chemical entities (Kejian Li & Wenbin Chen, 2008).

Crystal Structure Analysis

Studies often include X-ray crystallography to determine the crystal structure of synthesized compounds, providing insights into their molecular configurations and potential interaction mechanisms. For instance, the crystal structure analysis of thiadiazole derivatives crystallizing in specific space groups offers detailed structural information crucial for understanding their chemical behavior and biological activity (Zhai et al., 2016).

Biological Activities

Antimicrobial Activity

The thiadiazole and urea moieties have been explored for their antimicrobial properties. Derivatives containing these functional groups exhibit significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents. The structural features of these compounds, such as the presence of the thiadiazole ring, contribute to their bioactivity, offering a promising avenue for antibiotic research (N. B. Ayrim et al., 2021).

Antifungal and Antitumor Activities

Certain thiadiazole-urea derivatives have shown excellent antifungal activities against various pathogens. Additionally, some compounds in this class demonstrate potential antitumor activities, highlighting their versatility and applicability in medicinal chemistry for developing treatments against cancer and fungal infections (Xinjian Song et al., 2008).

Enzyme Inhibition and Plant Growth Regulation

Some 1,3,4-thiadiazol-2-yl urea compounds have been studied for their ability to inhibit specific enzymes, revealing potential therapeutic applications. Additionally, their role in regulating plant growth by exhibiting cytokinin activity suggests their utility in agricultural sciences as well (Wang Yan-gang, 2008).

properties

IUPAC Name |

1-cyclopropyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4OS2/c14-10-4-2-1-3-8(10)7-20-13-18-17-12(21-13)16-11(19)15-9-5-6-9/h1-4,9H,5-7H2,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWRJRQCUPJHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2801338.png)

![N-benzyl-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2801350.png)

![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)